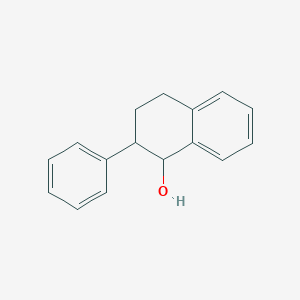

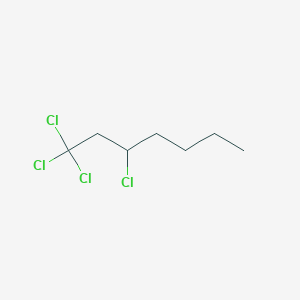

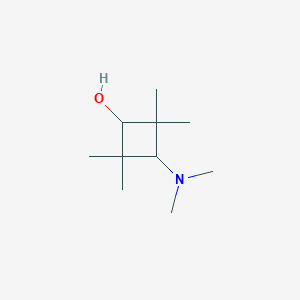

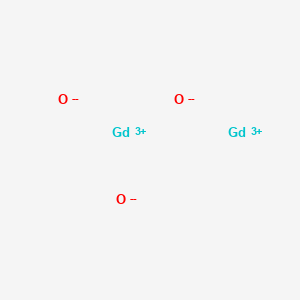

![molecular formula C6H10O5 B083794 (1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol CAS No. 14274-90-9](/img/structure/B83794.png)

(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, commonly known as cyclodextrin, is a cyclic oligosaccharide composed of glucose molecules. Cyclodextrin has a unique structure that allows it to form inclusion complexes with various guest molecules, making it a valuable tool in many scientific research applications.

Wirkmechanismus

The mechanism of action of cyclodextrin involves the formation of inclusion complexes with guest molecules. Cyclodextrin has a hydrophobic cavity that can accommodate hydrophobic guest molecules, while the hydrophilic exterior of cyclodextrin allows it to dissolve in water. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.

Biochemical and Physiological Effects:

Cyclodextrin has minimal biochemical and physiological effects on its own, as it is not metabolized by the body. However, cyclodextrin can affect the pharmacokinetics and pharmacodynamics of guest molecules by improving their solubility, stability, and bioavailability. Cyclodextrin can also affect the toxicity and immunogenicity of guest molecules by altering their interactions with cells and tissues.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclodextrin has many advantages for lab experiments, including its ability to form inclusion complexes with various guest molecules, its biocompatibility, and its ease of use. Cyclodextrin can also be modified to form derivatives with different properties, allowing for customization of its performance. However, cyclodextrin has some limitations, including its cost, its potential for batch-to-batch variation, and its potential for interfering with some assays.

Zukünftige Richtungen

There are many potential future directions for cyclodextrin research, including the development of new synthesis methods, the exploration of new applications in drug delivery and material science, and the investigation of its interactions with cells and tissues. Some specific future directions include the development of cyclodextrin-based nanocarriers for targeted drug delivery, the incorporation of cyclodextrin into hydrogels to improve their mechanical properties, and the investigation of cyclodextrin's potential as a therapeutic agent for various diseases.

Conclusion:

In conclusion, cyclodextrin is a valuable tool in many scientific research applications, with its ability to form inclusion complexes with various guest molecules. Cyclodextrin can be synthesized through enzymatic conversion of starch or chemical modification of natural cyclodextrins. Cyclodextrin has minimal biochemical and physiological effects on its own but can affect the pharmacokinetics and pharmacodynamics of guest molecules. Cyclodextrin has many advantages for lab experiments but also has some limitations. There are many potential future directions for cyclodextrin research, including the development of new synthesis methods and the exploration of new applications in drug delivery and material science.

Synthesemethoden

Cyclodextrin can be synthesized through enzymatic conversion of starch by cyclodextrin glucosyltransferase (CGTase) or through chemical modification of natural cyclodextrins. The enzymatic method involves the use of bacteria or fungi that produce CGTase, which catalyzes the conversion of starch into cyclodextrins. The chemical modification method involves the use of reagents that modify the hydroxyl groups of natural cyclodextrins to form derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

Cyclodextrin has various applications in scientific research, including drug delivery, analytical chemistry, and material science. Cyclodextrin can form inclusion complexes with drugs, improving their solubility, stability, and bioavailability. Cyclodextrin can also be used as a chiral selector in chromatography, separating enantiomers of chiral compounds. Cyclodextrin can be incorporated into polymers, improving their mechanical properties and biocompatibility.

Eigenschaften

CAS-Nummer |

14274-90-9 |

|---|---|

Produktname |

(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

Molekularformel |

C6H10O5 |

Molekulargewicht |

162.14 g/mol |

IUPAC-Name |

(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m1/s1 |

InChI-Schlüssel |

TWNIBLMWSKIRAT-AIECOIEWSA-N |

Isomerische SMILES |

C1[C@@H]2[C@@H]([C@H]([C@H]([C@H](O1)O2)O)O)O |

SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Kanonische SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.